Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common method involves the cyclization of 3-chloro-2-methylprop-2-en-1-ol with ethyl chloroformate in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert atmosphere at a temperature range of 0-5°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has a similar structure but with an ethyl group instead of a chlorine atom.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: This compound differs in the position of the chlorine and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFATLKCZMRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510054 | |
Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-94-3 | |
Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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